Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-
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Overview
Description
Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]- is a chemical compound with the molecular formula C16H17NSe. This compound is characterized by the presence of a benzenemethanamine core structure, which is modified by the addition of a phenylseleno group and a methyl group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]- typically involves the reaction of benzenemethanamine with a suitable phenylseleno reagent under controlled conditions. One common method involves the use of phenylselenyl chloride (C6H5SeCl) in the presence of a base such as triethylamine (Et3N). The reaction proceeds through the formation of an intermediate selenoether, which is subsequently converted to the desired product by the addition of a methylating agent such as methyl iodide (CH3I).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Scientific Research Applications
Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]- has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with thiol-containing proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: Lacks the phenylseleno group, resulting in different chemical properties and reactivity.
Benzenemethanamine, N-phenyl-: Contains a phenyl group instead of a phenylseleno group, leading to different biological activity.
Benzenemethanamine, N-(1-methylethyl)-: Contains an isopropyl group instead of a phenylseleno group, affecting its chemical behavior.
Uniqueness
The presence of the phenylseleno group in Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]- imparts unique redox properties and reactivity, making it distinct from other similar compounds. This uniqueness is particularly valuable in applications where selenium’s redox activity is desired, such as in the development of antioxidants and redox-active drugs.
Properties
CAS No. |
831200-77-2 |
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Molecular Formula |
C16H17NSe |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-benzyl-1-phenylselanylpropan-2-imine |
InChI |
InChI=1S/C16H17NSe/c1-14(13-18-16-10-6-3-7-11-16)17-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3 |
InChI Key |
GJYUSFDLAOZUDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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